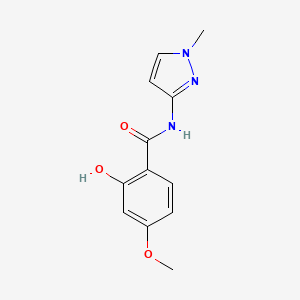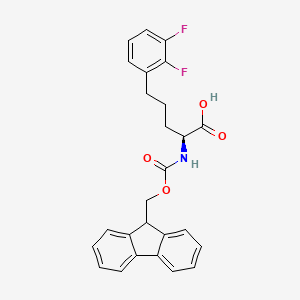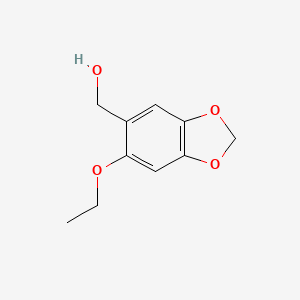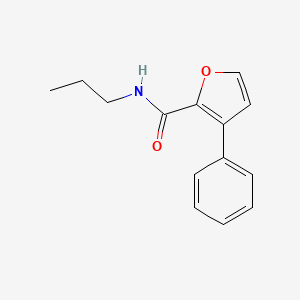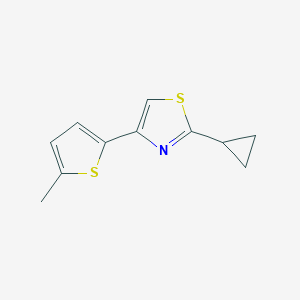
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group and a 5-methylthiophen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and a haloketone. For example, the reaction between 2-bromo-1-(5-methylthiophen-2-yl)ethanone and cyclopropylthioamide under basic conditions can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 5-methylthiophen-2-yl groups can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole
- 2-Cyclopropyl-4-(5-methylthiophen-2-yl)oxazole
- 2-Cyclopropyl-4-(5-methylthiophen-2-yl)imidazole
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a 5-methylthiophen-2-yl group on the thiazole ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H11NS2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC名 |
2-cyclopropyl-4-(5-methylthiophen-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS2/c1-7-2-5-10(14-7)9-6-13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChIキー |
FOPPSLAZJXXOJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=CSC(=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


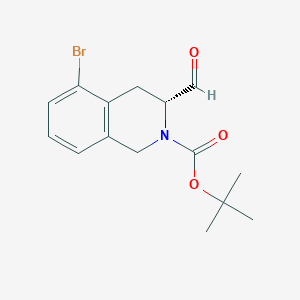
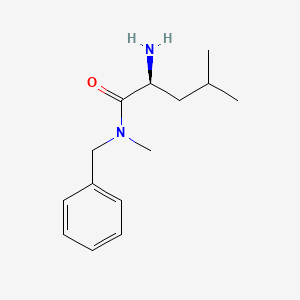
![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
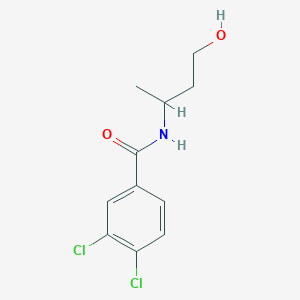
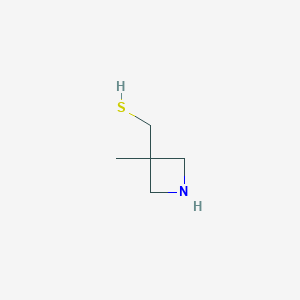
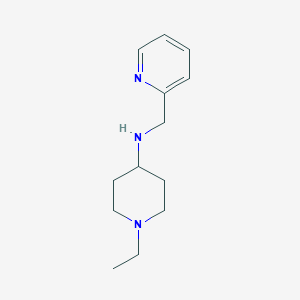
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B14914258.png)
![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)
